
Spectroscopic Data Comparison: 2-Bromo-4-
methyl-5-nitroaniline and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromo-4-methyl-5-nitroaniline

Cat. No.: B174315 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

Spectroscopic Profiles of Halogenated and Nitrated Anilines

In the landscape of pharmaceutical research and development, the precise characterization of

novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental

tools in this process, providing detailed information about molecular structure and purity. This

guide offers a comparative analysis of the spectroscopic data for 2-Bromo-4-methyl-5-
nitroaniline and two structurally related alternatives: 4-Bromo-2-methyl-5-nitroaniline and 2-

Chloro-4-methyl-5-nitroaniline.

Due to the limited availability of experimental data for 2-Bromo-4-methyl-5-nitroaniline, a

combination of experimental data for closely related isomers and predicted data is presented to

provide a comprehensive comparison. It is important to note that predicted data serves as an

estimation and should be verified experimentally.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromo-4-methyl-5-
nitroaniline and its alternatives.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Compound Chemical Shift (δ, ppm)

2-Bromo-4-methyl-5-nitroaniline
Aromatic H: ~7.5-8.0 (2H, m)Methyl H: ~2.4 (3H,

s)Amine H: ~5.0-6.0 (2H, br s)

4-Bromo-2-methyl-5-nitroaniline
Aromatic H: ~7.8 (1H, s), ~6.8 (1H, s)Methyl H:

~2.2 (3H, s)Amine H: ~4.9 (2H, br s)

2-Chloro-4-methyl-5-nitroaniline
Aromatic H: ~7.9 (1H, s), ~6.7 (1H, s)Methyl H:

~2.3 (3H, s)Amine H: ~4.8 (2H, br s)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Compound Chemical Shift (δ, ppm)

2-Bromo-4-methyl-5-nitroaniline
Aromatic C: ~148 (C-NH₂), ~145 (C-NO₂), ~135

(C-Br), ~130, ~125, ~120Methyl C: ~18

4-Bromo-2-methyl-5-nitroaniline
Aromatic C: ~149 (C-NH₂), ~147 (C-NO₂), ~133,

~125, ~119, ~110 (C-Br)Methyl C: ~17

2-Chloro-4-methyl-5-nitroaniline
Aromatic C: ~150 (C-NH₂), ~146 (C-NO₂), ~132,

~128 (C-Cl), ~120, ~118Methyl C: ~17

Table 3: IR Spectroscopic Data

Compound Key Absorption Bands (cm⁻¹)

2-Bromo-4-methyl-5-nitroaniline (Predicted)
~3400-3300 (N-H stretch)~1580 & ~1340 (NO₂

stretch)~1620 (N-H bend)~830 (C-Br stretch)

4-Bromo-2-nitroaniline
3485, 3370 (N-H stretch)1625 (N-H bend)1570,

1330 (NO₂ stretch)820 (C-Br stretch)

2-Chloro-4-nitroaniline
3490, 3375 (N-H stretch)1630 (N-H bend)1575,

1335 (NO₂ stretch)810 (C-Cl stretch)

Table 4: Mass Spectrometry Data
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Compound Molecular Ion (m/z) and Key Fragments

2-Bromo-4-methyl-5-nitroaniline
[M]⁺: 230/232 (due to ⁷⁹Br/⁸¹Br

isotopes)Fragments: [M-NO₂]⁺, [M-Br]⁺

4-Bromo-2-nitroaniline

[M]⁺: 216/218 (due to ⁷⁹Br/⁸¹Br

isotopes)Fragments: [M-NO₂]⁺ at 170/172, [M-

Br]⁺

2-Chloro-4-nitroaniline
[M]⁺: 172/174 (due to ³⁵Cl/³⁷Cl

isotopes)Fragments: [M-NO₂]⁺, [M-Cl]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. A small

amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key

parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to obtain a

good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. A

wider spectral width (e.g., 0 to 200 ppm) is used. A larger number of scans (typically 1024 or

more) and a longer relaxation delay (2-5 seconds) are required due to the lower natural

abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard

(TMS).
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2. Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

commonly employed. A small amount of the sample is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry

potassium bromide and pressing the mixture into a thin, transparent disk.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A

background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first and

automatically subtracted from the sample spectrum.

Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus

wavenumber (cm⁻¹).

3. Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-

MS) or Liquid Chromatography (LC-MS). For direct infusion, the sample is dissolved in a

suitable volatile solvent and injected into the ion source.

Ionization: Electron Ionization (EI) is a common technique for this class of compounds,

typically using an electron beam of 70 eV.

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the

ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Processing: The mass spectrum is recorded, showing the relative

abundance of different ions as a function of their m/z. The molecular ion peak is identified,

and the fragmentation pattern is analyzed to provide structural information.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

novel chemical compound.
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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and

spectroscopic analysis of a new chemical entity.

This guide provides a foundational comparison of the spectroscopic properties of 2-Bromo-4-
methyl-5-nitroaniline and its structural analogs. For definitive structural elucidation, the
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acquisition of comprehensive experimental data for the specific compound of interest is

strongly recommended.

To cite this document: BenchChem. [Spectroscopic Data Comparison: 2-Bromo-4-methyl-5-
nitroaniline and Alternatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174315#spectroscopic-data-for-2-bromo-4-methyl-5-
nitroaniline-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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